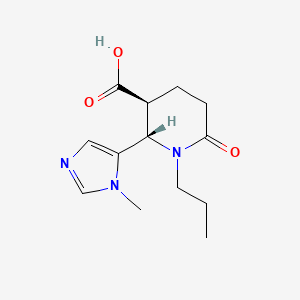

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical reactions, often starting from basic heterocyclic scaffolds. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and similar structures typically involves reacting aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to achieve the desired carboxylic acids. These reactions highlight the complex pathways involved in synthesizing heterocyclic compounds with potential anti-inflammatory activity (Abignente et al., 1982).

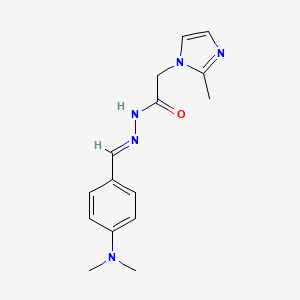

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through techniques such as X-ray crystallography, NMR, and IR spectroscopy. These analyses provide insights into the conformation, bonding, and overall structural integrity of the molecules, which are crucial for understanding their reactivity and interactions with biological targets. For example, studies on iron(II) complexes with imidazole ligands have provided valuable information on their coordination geometry and spin crossover properties, which are pertinent to the structural analysis of related heterocyclic compounds (Nishi et al., 2010).

Chemical Reactions and Properties

Heterocyclic compounds participate in a variety of chemical reactions, often characterized by their ability to undergo condensation, cyclization, and substitution reactions. These reactions are not only pivotal for the synthesis of such compounds but also for modifying their structures to enhance biological activity or solubility. The chemoselective cyclization of arylamidines, for instance, provides a route to 2-arylimidazole-4-carboxylic acids, demonstrating the versatility of heterocyclic chemistry in accessing biologically relevant scaffolds (Yoburn & Baskaran, 2005).

Aplicaciones Científicas De Investigación

DNA Binding and Fluorescent Staining

Compounds similar to Hoechst 33258, which contain imidazolyl groups and carboxylic acid functionalities, are known for their strong binding to the minor groove of double-stranded DNA. This property makes them useful as fluorescent DNA stains, providing a tool for chromosome and nuclear staining in cell biology, as well as for analyzing nuclear DNA content values via flow cytometry. The strong DNA-binding capabilities of such compounds underline their potential utility in research involving DNA structure and function analysis (Issar & Kakkar, 2013).

Anticancer Research

The Knoevenagel condensation, a reaction forming α,β‐unsaturated ketones/carboxylic acids, is instrumental in generating a library of chemical compounds with significant anticancer activity. This highlights the importance of carboxylic acid functionalities and imidazol derivatives in the development of biologically active molecules targeting cancer. Many of these compounds have shown remarkable efficacy against various cancer targets, indicating the potential of carboxylic acid derivatives in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).

Chemical Synthesis and Drug Design

The versatility of carboxylic acids in chemical reactions is crucial for the synthesis of heterocyclic compounds, which are significant in medicinal chemistry. Carboxylic acid derivatives serve as key intermediates in synthesizing various biologically active compounds. This underscores the role of carboxylic acid functionalities in the rational design and development of new therapeutic agents, particularly those involving imidazole rings and related structures, which are common in drugs targeting the central nervous system and other conditions (Ghosh et al., 2015).

Biocatalyst Inhibition and Fermentation

Understanding the interaction of carboxylic acids with biocatalysts is crucial for optimizing the production of biorenewable chemicals through fermentation. Carboxylic acids, similar in functionality to the compound , can inhibit microbial growth at concentrations below desired yields. Insights into the metabolic and membrane integrity effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are vital for engineering robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Propiedades

IUPAC Name |

(2S,3S)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-6-16-11(17)5-4-9(13(18)19)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,19)/t9-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCGJGDHAZLSQG-CABZTGNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(C(CCC1=O)C(=O)O)C2=CN=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CN=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)

![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)

![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)

![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)